molecular formula C14H14N4O4 B2391209 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 1251574-62-5

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2391209
CAS No.: 1251574-62-5
M. Wt: 302.29
InChI Key: VINJTPPFWKGLAL-UHFFFAOYSA-N
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Description

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzodioxole moiety

Scientific Research Applications

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action might involve binding to a specific protein in the body and modulating its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the toxicity of any metabolites it produces in the body. Detailed safety information would typically be obtained through laboratory testing .

Future Directions

The future research directions involving this compound could include further studies to better understand its properties, the development of methods for its synthesis, and the exploration of its potential uses in fields such as medicine or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the benzodioxole group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide include:

  • 2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl derivatives
  • 2-amino-4-methyl-6-oxo-1,2-dihydropyridine-3,5-dicarbonitriles
  • 2-amino-6-methylbenzothiazole

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the pyrimidine and benzodioxole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-8-4-13(20)18(14(15)16-8)6-12(19)17-9-2-3-10-11(5-9)22-7-21-10/h2-5H,6-7H2,1H3,(H2,15,16)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINJTPPFWKGLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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